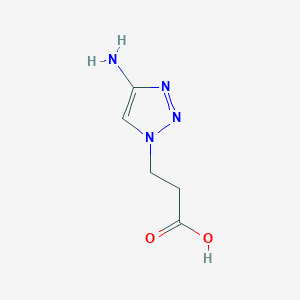![molecular formula C11H21NO2 B13235063 {1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol](/img/structure/B13235063.png)
{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique structure, which includes an amino group, a cyclobutyl ring, and a methanol group. Its molecular formula is C11H21NO2, and it has a molecular weight of 235.75 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol typically involves the reaction of cyclobutylmethanol with an oxan-4-ylmethylamine derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid or base, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, acyl halides; presence of a base like triethylamine.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of {1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol: Similar structure but with a different oxan ring configuration.
{1-[Amino(tetrahydrofuran-2-yl)methyl]cyclobutyl}methanol: Contains a tetrahydrofuran ring instead of an oxan ring.
Uniqueness
{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol is unique due to its specific oxan-4-ylmethyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H21NO2 |
|---|---|
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
[1-[amino(oxan-4-yl)methyl]cyclobutyl]methanol |
InChI |
InChI=1S/C11H21NO2/c12-10(9-2-6-14-7-3-9)11(8-13)4-1-5-11/h9-10,13H,1-8,12H2 |
Clé InChI |
VHDSGWBCAVRIRN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CO)C(C2CCOCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Cyclopropylmethyl)amino]benzonitrile](/img/structure/B13234985.png)
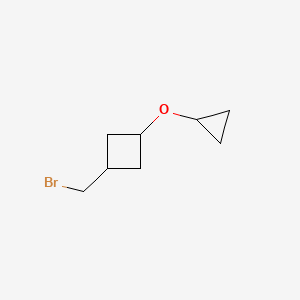
![2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13235001.png)
![N-Methyl-N-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13235005.png)
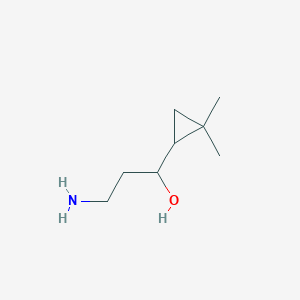

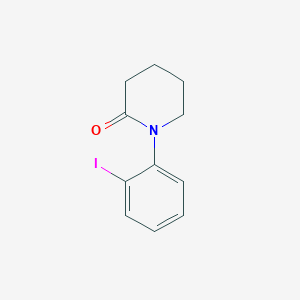
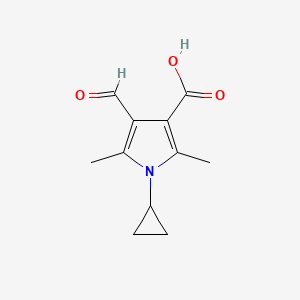
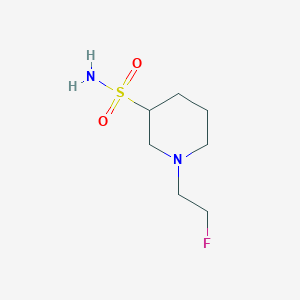
![2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13235030.png)
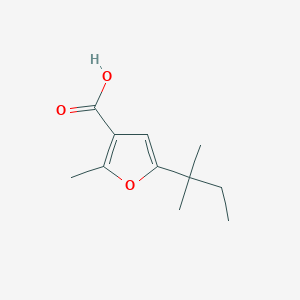
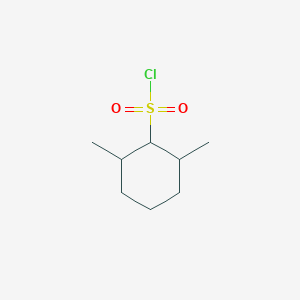
![1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine hydrochloride](/img/structure/B13235047.png)
